1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene
Description
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: is a fluorinated organic compound with the molecular formula C28H8F14 and a molecular weight of 610.34 g/mol . This compound is known for its high thermal stability and unique electronic properties, making it a promising candidate for use in organic electronics, particularly as an n-type semiconductor in Organic Field Effect Transistor (OFET) devices .
Properties
CAS No. |
1067426-44-1 |
|---|---|
Molecular Formula |
C28H8F14 |
Molecular Weight |
610.3 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene |
InChI |
InChI=1S/C28H8F14/c29-19-15-13(9-1-5-11(6-2-9)27(37,38)39)16-18(22(32)26(36)24(34)20(16)30)14(17(15)21(31)25(35)23(19)33)10-3-7-12(8-4-10)28(40,41)42/h1-8H |
InChI Key |
FFUQDRYCGMPMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(C4=C2C(=C(C(=C4F)F)F)F)C5=CC=C(C=C5)C(F)(F)F)C(=C(C(=C3F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene typically involves the following steps :
Starting Materials: The synthesis begins with 9,10-dichlorooctafluoroanthracene.
Palladium-Catalyzed Cross-Coupling: The 9,10-dichlorooctafluoroanthracene undergoes a palladium-catalyzed cross-coupling reaction with aryl boronic acids or terminal alkynes to form 9,10-diaryloctafluoroanthracenes.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly with nucleophiles, due to the presence of electron-withdrawing fluorine atoms.
Cross-Coupling Reactions: As mentioned earlier, it can undergo palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Aryl Boronic Acids: Commonly used in the synthesis of diaryloctafluoroanthracenes.
Terminal Alkynes: Also used in cross-coupling reactions to form the final product.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in organic electronic applications .
Scientific Research Applications
Organic Electronics
Organic Semiconductors
The compound serves as a building block for n-type organic semiconductors. Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research indicates that the incorporation of octafluoro compounds can enhance charge transport properties due to their high electron affinity and stability under operational conditions .
Photovoltaic Devices
In the realm of solar energy conversion, 1,2,3,4,5,6,7,8-octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene has been utilized to improve the efficiency of organic solar cells. Its ability to facilitate charge separation and transport contributes to higher power conversion efficiencies compared to traditional materials .
Photonic Applications
Fluorescent Materials
The compound exhibits strong fluorescence properties which are beneficial in the development of light-emitting diodes (LEDs) and display technologies. Its high photostability and quantum yield make it an attractive candidate for applications in OLEDs (organic light-emitting diodes) where efficient light emission is crucial .
Sensors
Due to its fluorescent characteristics, this compound is also explored for use in sensor applications. It can be integrated into sensor platforms for detecting environmental pollutants or biological markers through fluorescence quenching mechanisms .
Coatings and Surface Treatments
Protective Coatings
The octafluoro compound can be employed in protective coatings due to its hydrophobic nature and chemical resistance. These coatings are particularly useful in harsh environments where traditional materials may degrade. The fluorinated structure helps in creating surfaces that repel water and oils effectively .
Adhesion Promoters
Research has shown that octafluoro derivatives can enhance adhesion properties when used as additives in polymer formulations. This application is particularly relevant in industries requiring durable bonds between dissimilar materials .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene primarily involves its role as an n-type semiconductor. The presence of multiple fluorine atoms enhances electron affinity, facilitating efficient electron transport in OFET devices . The ethynyl bridges in some derivatives allow for efficient molecular stacking, further enhancing electron transport .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthraquinone
- 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(2,4,6-trimethylphenyl)ethynyl anthracene
Uniqueness
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene stands out due to its high thermal stability, impressive fluorescence, and excellent electron transport properties. These characteristics make it a valuable material for advanced electronic and optical applications .
Biological Activity
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene (CAS Number: 1067426-44-1) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. The compound is characterized by its octafluorinated structure and the presence of trifluoromethyl groups attached to phenyl rings. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C28H8F14
- Molecular Weight : 682.18 g/mol
- Melting Point : 300-310 °C
- Structure : The compound features a central anthracene core with multiple fluorinated substituents which may influence its reactivity and interactions in biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a carcinogen and its interaction with cellular mechanisms.
Carcinogenic Potential
Research indicates that fluorinated compounds can exhibit varying degrees of carcinogenicity. A study on similar fluorinated anthracenes demonstrated that electron-withdrawing substituents significantly alter tumor initiation activity. Specifically:
- Fluoro Substituents : The introduction of fluorine at specific positions on the anthracene structure can enhance or diminish tumorigenic properties. For instance, compounds with trifluoromethyl groups at positions 9 and 10 showed reduced skin tumor initiation activity compared to their non-fluorinated counterparts .
Case Studies and Research Findings
Toxicological Profile
The toxicological profile of this compound includes:
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 1,2,3,4,5,6,7,8-octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene?
- Methodological Answer :
- Stepwise Fluorination : Begin with selective fluorination of the anthracene core using agents like SF₄ or HF/pyridine under controlled conditions to achieve octafluorination.
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to introduce 4-(trifluoromethyl)phenyl groups at the 9,10-positions. Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic esters for high yields .
- Validation : Confirm regioselectivity via ¹⁹F NMR and X-ray crystallography (as demonstrated in structurally similar fluorinated anthracenes) .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns. The ¹⁹F NMR is particularly crucial for distinguishing between CF₃ and aromatic fluorine environments .
- X-ray Crystallography : Resolve ambiguities in regiochemistry and bond angles, especially given steric effects from bulky trifluoromethylphenyl groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and purity.
Advanced Research Questions
Q. How does the fluorine substitution pattern influence electronic properties such as HOMO/LUMO levels?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions. Fluorine’s electron-withdrawing effect lowers LUMO levels, enhancing electron affinity .
- Case Study : In analogous anthracene derivatives, trifluoromethyl groups reduce reorganization energy (λ) by 20–30%, improving charge mobility in OLEDs .
Q. What experimental and computational approaches are effective for studying charge transport properties?
- Methodological Answer :
- Reorganization Energy (λ) : Calculate λ via DFT by comparing neutral and charged states. Lower λ (e.g., 250 meV for holes in ATFP-Ph) correlates with higher charge mobility .
- Time-Resolved Microwave Conductivity (TRMC) : Measure charge carrier mobility in thin films.
- Device Integration : Test hole/electron transport in OLED architectures using TPBi or CBP as host materials .
Q. How does the compound’s fluorescence behavior vary with aggregation state or solvent polarity?
- Methodological Answer :
- Aggregation-Induced Emission (AIE) : Compare photoluminescence quantum yields (PLQY) in dilute solutions vs. solid state. Fluorinated anthracenes often show enhanced emission upon aggregation due to restricted intramolecular rotation .
- Solvent Screening : Test in polar (DMF, THF) and non-polar (toluene) solvents. For example, AIE-active analogs exhibit no emission in DMF but strong yellow fluorescence (λem ~581 nm) in water/DMF mixtures .
Q. How can researchers resolve contradictions in reported fluorescence quantum yields?
- Methodological Answer :
- Environmental Control : Standardize solvent purity, degassing protocols, and excitation wavelengths to minimize artifacts.
- Aggregation Monitoring : Use dynamic light scattering (DLS) to quantify aggregate size. Discrepancies often arise from uncontrolled aggregation or solvent traces .
- Reference Standards : Calibrate measurements against known emitters (e.g., Coumarin 153) in identical conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
